molecular formula C26H29N3O B5968518 N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide

N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide

Cat. No. B5968518
M. Wt: 399.5 g/mol
InChI Key: MCPHLTYUTIEMRB-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, also known as MPBD, is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential use as a drug in the treatment of various medical conditions.

Scientific Research Applications

N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been extensively studied for its potential use as a drug in the treatment of various medical conditions. It has been shown to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and analgesic effects. N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. This dual mechanism of action is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has also been shown to reduce the levels of stress hormones such as cortisol, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects can be easily measured using standard techniques. However, N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide involves the reaction of 2-methylbenzylamine with 4-[(4-chlorophenyl)piperazin-1-yl]methylbenzamide. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is typically high, and the purity of the product can be easily achieved through standard purification techniques.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O/c1-21-7-5-6-8-24(21)19-27-26(30)23-13-11-22(12-14-23)20-28-15-17-29(18-16-28)25-9-3-2-4-10-25/h2-14H,15-20H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPHLTYUTIEMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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